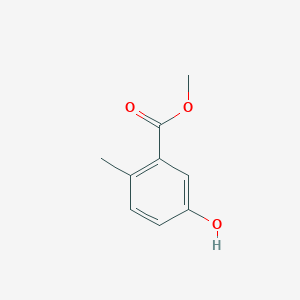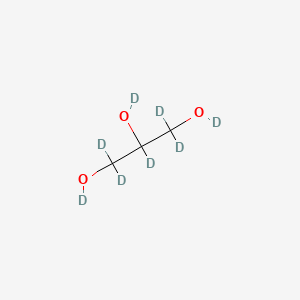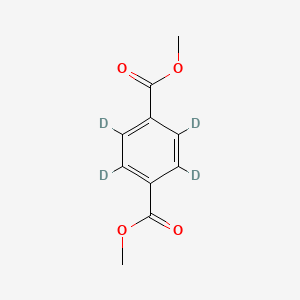
(3-((3-氟苄基)氧基)苯基)硼酸
描述
(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is an organic compound with the molecular formula C₁₃H₁₂BFO₃ and a molecular weight of 246.04 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom in the benzyl group adds unique properties to this compound, making it valuable in various chemical applications.
科学研究应用
(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols in the target molecules .
Mode of Action
The mode of action of 3-(3’-Fluorobenzyloxy)phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets. The boronic acid moiety in the compound can interact with diols in the target molecules, leading to changes in the target’s function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s molecular weight (246042 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.
Result of Action
The compound’s potential to form reversible covalent bonds with diols in target molecules suggests that it could modulate the function of these targets, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-(3’-Fluorobenzyloxy)phenylboronic acid could be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions is known to be influenced by the reaction conditions . Additionally, the compound’s Log Kow value, a measure of its lipophilicity, could influence its absorption and distribution in the body .
生化分析
Biochemical Properties
(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is crucial in the development of sensors and inhibitors for enzymes that contain diol groups. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active sites. These interactions can modulate the activity of the enzymes, making (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid a valuable tool in biochemical studies .
Cellular Effects
The effects of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can affect processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid exerts its effects through binding interactions with biomolecules. It forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects are crucial for determining the safe and effective use of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid in biochemical research and potential therapeutic applications .
Metabolic Pathways
(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic pathways can influence the compound’s efficacy and toxicity in biological systems .
Transport and Distribution
Within cells and tissues, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is essential for optimizing its use in biochemical studies .
Subcellular Localization
The subcellular localization of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of (3-fluorobenzyl) alcohol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels .
化学反应分析
Types of Reactions: (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form boronates or other reduced species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenols or quinones.
Reduction: Boronates or borinic acids.
Substitution: Substituted benzyl derivatives.
相似化合物的比较
- (3-((2-Chlorobenzyl)oxy)phenyl)boronic acid
- (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
- (3-((3-Chlorobenzyl)oxy)phenyl)boronic acid
Uniqueness: The presence of the fluorine atom in (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated counterparts. This fluorine substitution can also enhance the compound’s stability and binding affinity in biological systems, making it a valuable tool in medicinal chemistry .
属性
IUPAC Name |
[3-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVHSTHPCKWLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584761 | |
| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-62-2 | |
| Record name | B-[3-[(3-Fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)


![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)
![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)





